

# An In-depth Technical Guide to (R)-BI-2852: Chemical Structure and Properties

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## Compound of Interest

Compound Name: (R)-BI-2852

Cat. No.: B15611666

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## Abstract

**(R)-BI-2852** is the less active enantiomer of BI-2852, a potent, cell-permeable, and selective pan-KRAS inhibitor. While BI-2852 actively engages the switch I/II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS to disrupt downstream signaling, **(R)-BI-2852** serves as a crucial negative control in experimental settings to delineate the specific effects of its active counterpart. This guide provides a comprehensive overview of the chemical structure and properties of **(R)-BI-2852**, alongside the mechanism of action and biological data of its active (S)-enantiomer for contextual understanding. Detailed experimental methodologies for key assays used in the characterization of these compounds are also presented.

## Chemical Structure and Physicochemical Properties

**(R)-BI-2852** is a stereoisomer of the active KRAS inhibitor, BI-2852. Due to its significantly reduced biological activity, it is an ideal negative control for in vitro and cellular assays designed to probe the function of BI-2852.

Table 1: Chemical and Physicochemical Properties of **(R)-BI-2852** and BI-2852

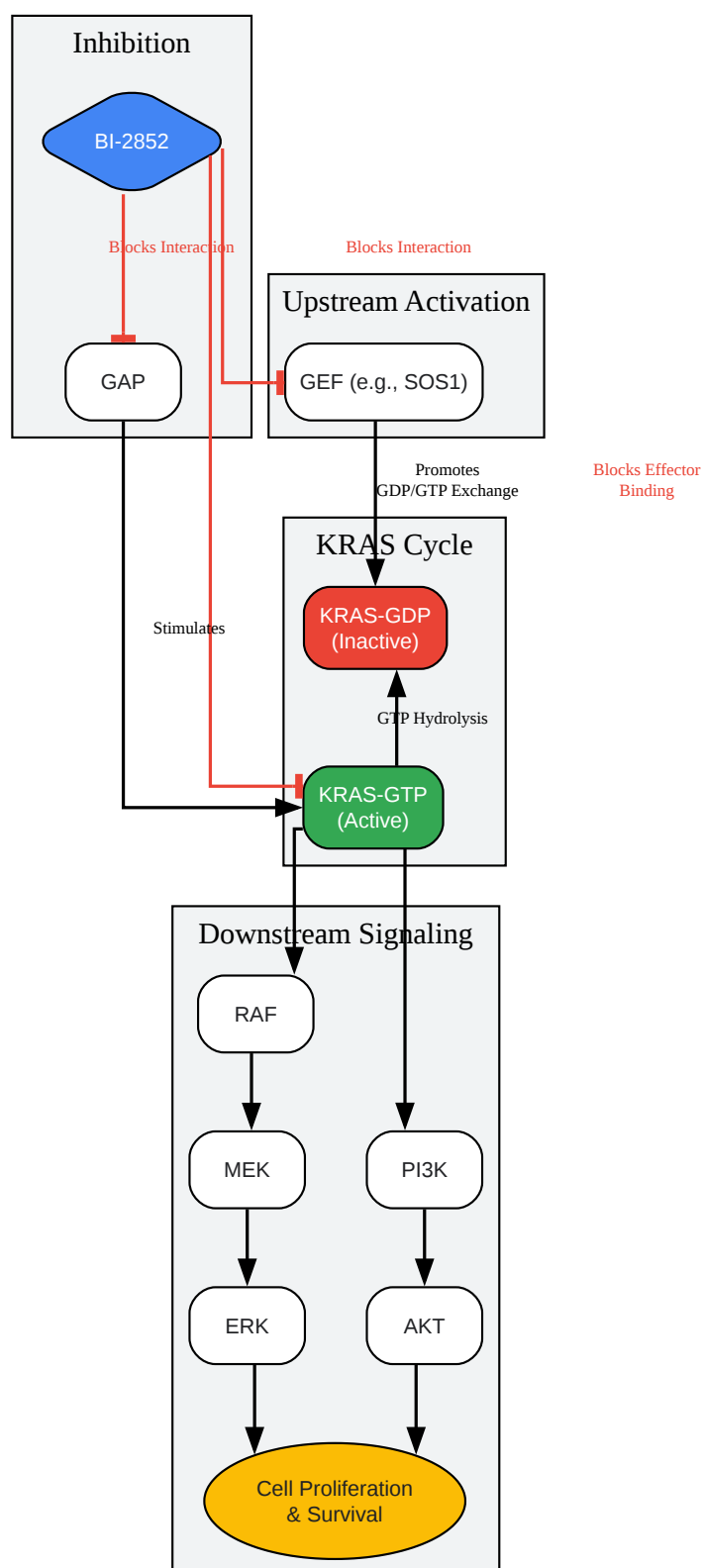
Property	(R)-BI-2852	BI-2852 ((S)-enantiomer)
IUPAC Name	(R)-5-hydroxy-3-(2-((((1-((1-methyl-1H-imidazol-4-yl)methyl)-1H-indol-6-yl)methyl)amino)methyl)-1H-indol-3-yl)isoindolin-1-one	(S)-5-hydroxy-3-(2-((((1-((1-methyl-1H-imidazol-4-yl)methyl)-1H-indol-6-yl)methyl)amino)methyl)-1H-indol-3-yl)isoindolin-1-one[1]
Molecular Formula	C <sub>31</sub> H <sub>28</sub> N <sub>6</sub> O <sub>2</sub>	C <sub>31</sub> H <sub>28</sub> N <sub>6</sub> O <sub>2</sub>
Molecular Weight	516.59 g/mol	516.59 g/mol [2]
CAS Number	2375482-49-6	2375482-51-0[3]
Appearance	Off-white to light yellow solid	Off-white to light yellow solid
SMILES	<chem>OC(C=C1)=CC(--INVALID-LINK--N7)=C1C7=O</chem> [4]	<chem>OC(C=C1)=CC(--INVALID-LINK--N7)=C1C7=O</chem> [3]
Solubility	Soluble in DMSO	Soluble in DMSO (100 mg/mL) and Ethanol[2]

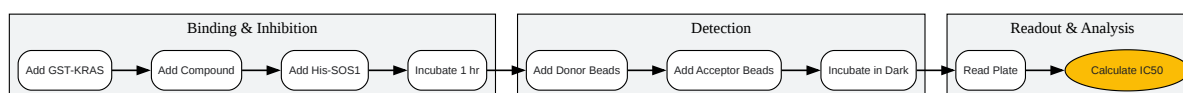
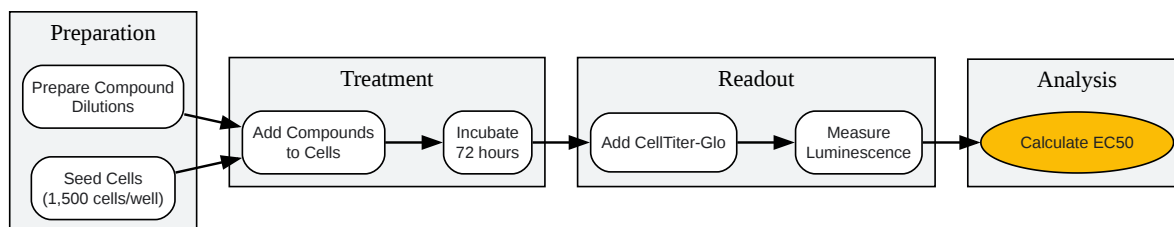
## Mechanism of Action of the Active Enantiomer (BI-2852)

BI-2852 functions as a potent pan-KRAS inhibitor by binding to a previously considered "undruggable" pocket located between the switch I and switch II regions of the KRAS protein. [2] This binding is non-covalent and occurs in both the GTP-bound (active) and GDP-bound (inactive) states of KRAS. By occupying this pocket, BI-2852 effectively blocks the interactions of KRAS with key signaling partners, including:

- Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the activation of KRAS.
- GTPase Activating Proteins (GAPs), which are responsible for the inactivation of KRAS.
- Downstream effectors, such as RAF kinases (e.g., CRAF) and PI3K $\alpha$ , which propagate oncogenic signaling.[1]

This comprehensive blockade of KRAS interactions leads to the inhibition of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, resulting in an anti-proliferative effect in KRAS-mutant cancer cells.[3][5]





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